molecular formula C7H14ClNO3 B6299449 trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride CAS No. 2231664-03-0

trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride

Cat. No.: B6299449
CAS No.: 2231664-03-0
M. Wt: 195.64 g/mol
InChI Key: MZUJMIIRXRVUBL-UHFFFAOYSA-N
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Description

trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride: is a chemical compound with the molecular formula C7H14ClNO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methanol, ammonia

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a precursor for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the functional groups present in the molecule. The pathways involved include enzyme inhibition, receptor binding, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate
  • Methyl 3-amino-1-methoxycyclobutanecarboxylate
  • 3-amino-1-methoxycyclobutanecarboxylate hydrochloride

Uniqueness

What sets trans-Methyl 3-amino-1-methoxycyclobutanecarboxylate hydrochloride apart from similar compounds is its specific trans-configuration, which imparts unique stereochemical properties. This configuration can influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .

Properties

IUPAC Name

methyl 3-amino-1-methoxycyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-10-6(9)7(11-2)3-5(8)4-7;/h5H,3-4,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUJMIIRXRVUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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